molecular formula C19H26N2O4 B12756042 3-(2-Diethylaminoethyl)-2-methylindolizine maleate CAS No. 70403-63-3

3-(2-Diethylaminoethyl)-2-methylindolizine maleate

Cat. No.: B12756042
CAS No.: 70403-63-3
M. Wt: 346.4 g/mol
InChI Key: ZMELFLZHHAULJO-BTJKTKAUSA-N
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Description

3-(2-Diethylaminoethyl)-2-methylindolizine maleate is a chemical compound that belongs to the indolizine family Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Diethylaminoethyl)-2-methylindolizine maleate typically involves a multi-step process. One common method includes the reaction of 2-methylindolizine with diethylaminoethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The resulting product is then treated with maleic acid to form the maleate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Diethylaminoethyl)-2-methylindolizine maleate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the diethylaminoethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted indolizine derivatives.

Scientific Research Applications

3-(2-Diethylaminoethyl)-2-methylindolizine maleate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-Diethylaminoethyl)-2-methylindolizine maleate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For example, it may act as an agonist or antagonist at certain serotonin receptors, influencing neurotransmission pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Dimethylaminoethyl)-2-methylindolizine
  • 3-(2-Diethylaminoethyl)-1-methylindolizine
  • 3-(2-Diethylaminoethyl)-2-ethylindolizine

Uniqueness

3-(2-Diethylaminoethyl)-2-methylindolizine maleate is unique due to its specific substitution pattern and the presence of the maleate salt. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

70403-63-3

Molecular Formula

C19H26N2O4

Molecular Weight

346.4 g/mol

IUPAC Name

diethyl-[2-(2-methylindolizin-3-yl)ethyl]azanium;(Z)-4-hydroxy-4-oxobut-2-enoate

InChI

InChI=1S/C15H22N2.C4H4O4/c1-4-16(5-2)11-9-15-13(3)12-14-8-6-7-10-17(14)15;5-3(6)1-2-4(7)8/h6-8,10,12H,4-5,9,11H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

ZMELFLZHHAULJO-BTJKTKAUSA-N

Isomeric SMILES

CC[NH+](CC)CCC1=C(C=C2N1C=CC=C2)C.C(=C\C(=O)[O-])\C(=O)O

Canonical SMILES

CC[NH+](CC)CCC1=C(C=C2N1C=CC=C2)C.C(=CC(=O)[O-])C(=O)O

Origin of Product

United States

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